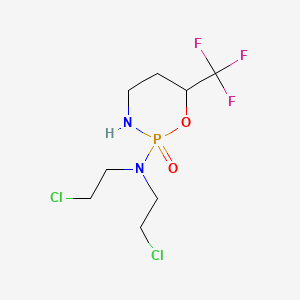
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with bis(2-chloroethyl)amine in the presence of a base. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form active metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include active metabolites like 4-hydroxycyclophosphamide and carboxyphosphamide, which are crucial for the compound’s therapeutic effects .
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by cross-linking DNA, leading to strand breakage and inhibition of DNA replication. This action is facilitated by its active metabolites, which form covalent bonds with DNA. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking activity.
Melphalan: A related compound used in cancer treatment with a different spectrum of activity.
Uniqueness
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its specific activation pathway and the formation of distinct active metabolites. This results in a different therapeutic profile and side effect spectrum compared to other similar compounds .
Properties
CAS No. |
57165-71-6 |
|---|---|
Molecular Formula |
C8H14Cl2F3N2O2P |
Molecular Weight |
329.08 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-6-(trifluoromethyl)-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H14Cl2F3N2O2P/c9-2-5-15(6-3-10)18(16)14-4-1-7(17-18)8(11,12)13/h7H,1-6H2,(H,14,16) |
InChI Key |
KJCIGHRTQNBIGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNP(=O)(OC1C(F)(F)F)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















